molecular formula C12H11FN2O4S B6418533 N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide CAS No. 1147775-70-9

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B6418533
CAS No.: 1147775-70-9
M. Wt: 298.29 g/mol
InChI Key: VVWGQLAJOFBURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a fluorophenyl group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 2-fluoroaniline, under conditions that promote amide bond formation.

    Addition of the methylsulfamoyl group: This can be done by reacting the intermediate with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the furan ring and carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-5-(methylsulfamoyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-chlorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide is unique due to the combination of the furan ring, fluorophenyl group, and methylsulfamoyl group. This unique combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S/c1-14-20(17,18)11-7-6-10(19-11)12(16)15-9-5-3-2-4-8(9)13/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGQLAJOFBURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.